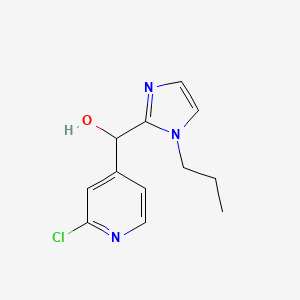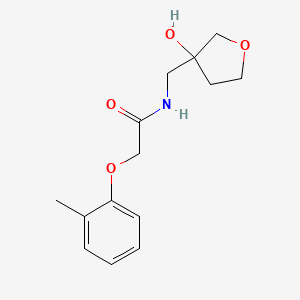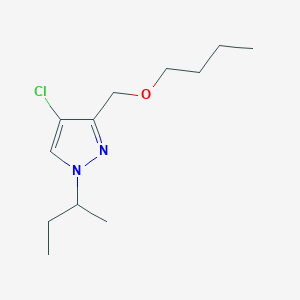
1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material sciences. The compound exhibits interesting biological properties, which make it a promising candidate for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on synthesizing and understanding the chemical properties of similar compounds. For instance, studies on the synthesis of β-lactam related to cephalosporins highlight the complex reactions involved in creating related structures, which may offer insights into the synthesis processes applicable to the target compound (Lowe & Yeung, 1973). Additionally, the exploration of purine-6,8-diones provides a basis for understanding the ionization and methylation reactions, which could be relevant to the chemical manipulation of "1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" (Rahat, Bergmann, & Tamir, 1974).
Biological Activity and Potential Applications
Several studies have been conducted on compounds with similar structures, focusing on their biological activity. For instance, research into substituted pyridines and purines containing 2,4-thiazolidinedione highlights potential hypoglycemic and hypolipidemic activities, which might suggest areas of therapeutic application for related compounds (Kim et al., 2004). Furthermore, the synthesis of novel purine derivatives has shown promise in inhibiting specific enzymes, indicating potential pharmacological uses (Mo et al., 2015).
Analytical and Structural Analysis
Research on Mannich bases related to pyrrolidine-2,5-dione offers insights into the equilibrium geometry, vibrational spectra, and electronic structure of these compounds, providing a foundation for the structural and electronic analysis of similar molecules (Boobalan et al., 2014). Such studies are crucial for understanding the physical and chemical characteristics that could influence the scientific applications of "1,7-dibenzyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione".
Propiedades
IUPAC Name |
1,7-dibenzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-26-21-20(22(30)29(24(26)31)17-19-12-6-3-7-13-19)28(16-18-10-4-2-5-11-18)23(25-21)27-14-8-9-15-27/h2-7,10-13H,8-9,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTQTDKWTFPMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N4CCCC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)
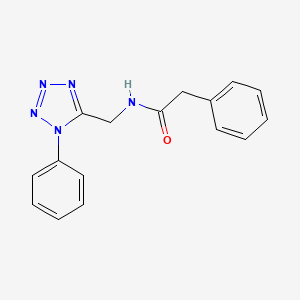
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)
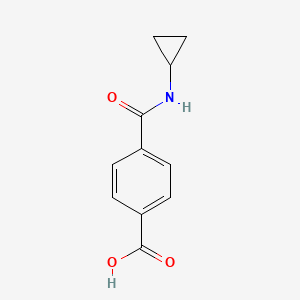
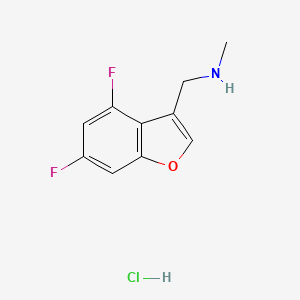
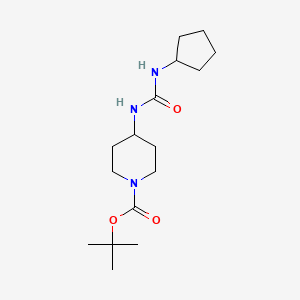
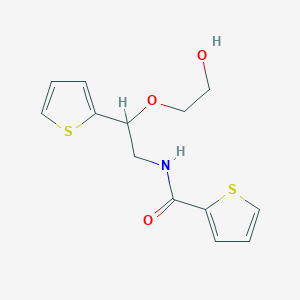
![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)
![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)

